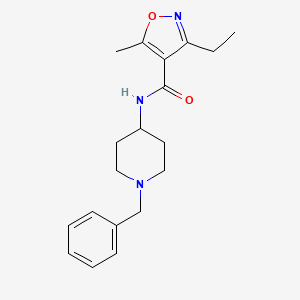
1-(cyclopentylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine
Overview
Description
1-(Cyclopentylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine (CDCP) is a piperazine derivative that has been recently investigated for its potential pharmacological properties. The compound has been synthesized and characterized, and its mechanism of action has been studied in vitro and in vivo.
Mechanism of Action
The exact mechanism of action of 1-(cyclopentylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine is not fully understood, but it is believed to involve modulation of dopamine and serotonin neurotransmission. This compound has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and striatum, which are brain regions involved in mood and behavior regulation. This compound also has anxiolytic effects, which may be mediated by its interaction with GABA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. This compound also has antioxidant properties, which may protect against oxidative stress. In addition, this compound has been shown to reduce inflammation in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(cyclopentylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and characterized. It has been shown to have specific binding to dopamine and serotonin receptors, which makes it a useful tool for studying these neurotransmitters. However, this compound has some limitations as well. It has low solubility in water, which may limit its use in certain experiments. In addition, its effects on other neurotransmitter systems are not well understood.
Future Directions
There are several future directions for research on 1-(cyclopentylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine. One direction is to investigate its potential as a treatment for psychiatric and neurodegenerative disorders. Another direction is to explore its effects on other neurotransmitter systems, such as glutamate and acetylcholine. In addition, the development of more water-soluble analogs of this compound may improve its usefulness as a research tool. Finally, the investigation of the long-term effects of this compound on brain function and behavior is an important area for future research.
Scientific Research Applications
1-(cyclopentylcarbonyl)-4-(2,6-dichlorobenzyl)piperazine has been investigated for its potential as an antipsychotic and antidepressant agent. It has been shown to have affinity for dopamine D2 and serotonin 5-HT1A receptors, which are targets for antipsychotic and antidepressant drugs. In animal models, this compound has been shown to reduce hyperactivity and increase social interaction, which are behaviors associated with antipsychotic and antidepressant effects.
properties
IUPAC Name |
cyclopentyl-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O/c18-15-6-3-7-16(19)14(15)12-20-8-10-21(11-9-20)17(22)13-4-1-2-5-13/h3,6-7,13H,1-2,4-5,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNXSUKVVCELPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-4,5-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4429901.png)

![1-[(5-propyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4429916.png)

![N-[1-(4-isopropylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4429921.png)
![2-(2-chloro-5-methylphenoxy)-2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4429929.png)
![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4429935.png)



![2-(2-chlorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4429962.png)
![5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4429969.png)
![N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4429971.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-propoxybenzamide](/img/structure/B4429976.png)